2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(1-ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-4-13-6(3)8-10-5(2)7(14-8)9(11)12/h6H,4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHNAKXPUMJMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=C(S1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210356 | |
| Record name | 5-Thiazolecarboxylic acid, 2-(1-ethoxyethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-94-9 | |
| Record name | 5-Thiazolecarboxylic acid, 2-(1-ethoxyethyl)-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 2-(1-ethoxyethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
The synthesis begins with a β-ethoxyacrylamide derivative, which can be prepared through coupling of β-ethoxyacryloyl chloride with suitable amines, such as 2-amino-4-methylpyrimidine derivatives, or directly from corresponding amines using acyl chlorides in the presence of bases like pyridine.
α-Bromination of β-Ethoxyacrylamide
The key step involves the chemoselective α-bromination of the β-ethoxyacrylamide. This is achieved using N-bromosuccinimide (NBS) in a mixture of dioxane and water, under controlled temperature conditions (typically at 0°C to room temperature). The reaction selectively introduces a bromine atom at the α-position relative to the amide carbonyl, avoiding over-bromination or phenyl ring substitution.
Thiazole Ring Formation via One-Pot Treatment with Thiourea
Post-bromination, the intermediate is treated with thiourea in a one-pot process. Heating the mixture to around 80°C facilitates cyclization, forming the thiazole ring through nucleophilic attack of thiourea on the α-brominated site, yielding the 2-aminothiazole-5-carboxamide derivative with high efficiency and minimal by-products (reported yields up to 95%).
Conversion of the Thiazole Intermediate to the Carboxylic Acid
Oxidation to the Carboxylic Acid
The amino group at position 5 of the thiazole ring can be oxidized to a carboxylic acid using oxidative reagents such as potassium permanganate (KMnO₄) or other suitable oxidants under controlled conditions. The oxidation step is carefully monitored to prevent ring degradation or over-oxidation.
Purification and Characterization
The resulting product, 2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid , is purified via recrystallization or chromatography, ensuring high purity suitable for subsequent applications or further derivatization.
Summary of the Preparation Method
| Step | Description | Reagents | Conditions | Yield / Notes |
|---|---|---|---|---|
| 1 | Preparation of β-ethoxyacrylamide | β-ethoxyacryloyl chloride + amines | Pyridine, 0°C to room temp | ~74% yield |
| 2 | α-Bromination | NBS in dioxane-water | 0°C to room temp | Chemoselective bromination |
| 3 | Thiazole ring formation | Thiourea | Reflux (~80°C) | Up to 95% yield |
| 4 | Oxidation to carboxylic acid | KMnO₄ or similar | Controlled temperature | High purity product |
Notes and Research Findings
- The process avoids handling air/moisture sensitive organometallic reagents, simplifying scale-up.
- The chemoselective α-bromination step is crucial to prevent side reactions such as phenyl ring bromination.
- The one-pot ring closure with thiourea enhances overall efficiency and yield.
- The oxidation step to convert the amino group to a carboxylic acid is adaptable depending on the specific substituents and desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Products may include 2-(1-ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxaldehyde or 2-(1-ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
Reduction: Products may include 2-(1-ethoxyethyl)-4-methyl-1,3-thiazole-5-methanol.
Substitution: Products depend on the substituent introduced, such as 2-(1-ethoxyethyl)-4-methyl-1,3-thiazole-5-bromide.
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity :
- Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-(1-ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid exhibit significant activity against various bacterial strains and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents.
-
Anti-inflammatory Properties :
- Some studies suggest that thiazole compounds can reduce inflammation markers in vitro and in vivo. This property could be harnessed for creating anti-inflammatory drugs, particularly for chronic conditions like arthritis.
-
Anticancer Potential :
- Preliminary research has shown that thiazole derivatives can induce apoptosis in cancer cells. The unique structure of 2-(1-ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid may enhance its efficacy and selectivity towards cancerous cells.
Agricultural Applications
-
Pesticide Development :
- The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing new pesticides. Thiazole derivatives are known to exhibit insecticidal and fungicidal properties, which can be beneficial in crop protection.
-
Plant Growth Regulators :
- Research into thiazoles has indicated potential as plant growth regulators. This could improve crop yields by enhancing growth rates or resistance to environmental stresses.
Material Science
-
Polymer Additives :
- The incorporation of thiazole compounds into polymers can enhance their thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials used in various industrial applications.
-
Conductive Materials :
- Some thiazole derivatives have been explored for their electrical conductivity properties, making them suitable for use in electronic devices and sensors.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives demonstrated that compounds with similar structures to 2-(1-ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid exhibited potent antibacterial activity against E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL, showcasing the potential for developing new antibiotics.
Case Study 2: Agricultural Application
In agricultural research, a derivative of this compound was tested as a pesticide against common agricultural pests. The results showed a significant reduction in pest populations with an effective concentration of 50 ppm, highlighting its potential as an eco-friendly alternative to traditional pesticides.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of thiazole-5-carboxylic acid derivatives are heavily influenced by substituents at position 2. Below is a detailed comparison with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison of Thiazole-5-Carboxylic Acid Derivatives
Structural and Functional Insights
Substituent Effects on Bioactivity: Febuxostat’s 3-cyano-4-isobutoxyphenyl group is critical for xanthine oxidase inhibition, enabling hydrogen bonding and hydrophobic interactions with the enzyme’s active site . The 4-chlorobenzylamino group in antidiabetic analogs enhances insulin sensitivity by modulating inflammatory cytokines (e.g., TNF-α, IL-6) and oxidative enzymes (e.g., SOD, CAT) . Ethoxyethyl substituents (hypothetical for the target compound) may alter solubility and metabolic stability compared to bulkier aromatic groups.
Synthetic Accessibility :
- Ethyl ester derivatives (e.g., ) are synthesized via one-pot reactions with high yields (~70–80%), suggesting feasible routes for analogous compounds .
- Febuxostat’s synthesis involves multi-step processes, including palladium-catalyzed coupling, highlighting the complexity of aryl-thiazole conjugates .
Physicochemical Properties: Febuxostat has low aqueous solubility, necessitating formulation optimization for bioavailability . Polar substituents (e.g., carboxylic acid, amino groups) improve water solubility, while hydrophobic groups (e.g., benzyl, isobutoxy) enhance membrane permeability .
Biological Activity
2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
- IUPAC Name : 2-(1-ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- Molecular Formula : C₉H₁₃N₁O₃S
- Molecular Weight : 215.27 g/mol
- Appearance : Powder
The biological activity of 2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The thiazole ring structure allows for significant interactions through hydrogen bonding and π-π stacking, which can influence binding affinity and specificity towards targets involved in disease processes .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to 2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid have shown effectiveness against various bacterial strains. A study on related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against specific pathogens .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 3.6 | Staphylococcus aureus |
| Compound B | 8.1 | Escherichia coli |
| Compound C | 9.9 | Pseudomonas aeruginosa |
Anticancer Potential
The anticancer potential of thiazole derivatives is also noteworthy. A recent study highlighted the inhibition of HSET (KIFC1), a protein implicated in cancer cell survival, by thiazole-based compounds. These compounds exhibited micromolar inhibition levels in vitro, leading to increased multipolarity in centrosome-amplified cancer cells . This suggests that 2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid may similarly impact cancer cell dynamics.
Case Studies
Several case studies have explored the biological applications of thiazole derivatives:
- Xanthine Oxidase Inhibition : Compounds derived from thiazoles have been studied for their xanthine oxidase inhibitory activities, which are relevant in managing conditions like gout and hyperuricemia. Notably, some derivatives showed IC50 values comparable to established inhibitors .
- Antioxidant Activity : In addition to enzyme inhibition, certain thiazole derivatives displayed significant antioxidant properties, contributing to their therapeutic potential in oxidative stress-related diseases .
Q & A
Q. What are the recommended synthetic routes for 2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, analogous thiazole derivatives are synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux, followed by hydrolysis ( ). Optimizing yield requires adjusting solvents (e.g., DMF or THF), catalysts (e.g., NaN₃ for azide incorporation), and temperature (e.g., 50°C for 3 hours). Post-reaction cooling, ice-water quenching, and recrystallization (ethanol or DMF/acetic acid mixtures) improve purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC for purity assessment (retention time comparison with standards) and FTIR for functional group verification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) ( ). NMR (¹H/¹³C) confirms substitution patterns: the ethoxyethyl group shows δ 1.2–1.4 ppm (triplet, CH₃) and δ 3.4–3.8 ppm (multiplet, OCH₂), while the thiazole ring protons appear at δ 7.0–8.5 ppm ( ). Melting point analysis (e.g., 201–203°C for analogous thiazoles) further validates identity .
Q. What solvents and reaction conditions are suitable for functionalizing the carboxylic acid group?
- Methodological Answer : Activation via EDCI/HOBt in DCM or THF enables amide coupling. Esterification uses ethanol/H₂SO₄ under reflux ( ). Monitor progress by TLC (silica gel, ethyl acetate/hexane). For sensitive groups (e.g., ethoxyethyl), avoid strong acids to prevent hydrolysis .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the ethoxyethyl group in stabilizing the thiazole ring under acidic conditions?
- Methodological Answer : Conduct pH-dependent stability assays (1–14) with UV-Vis spectroscopy to track degradation. Compare with 4-methylthiazole-5-carboxylic acid (lacking ethoxyethyl) as a control. Computational DFT studies (e.g., Gaussian 09) analyze electron density distribution and HOMO-LUMO gaps to identify stabilizing interactions ( ). LC-MS identifies degradation by-products (e.g., ethoxyethanol) .
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Methodological Answer : By-products like dimerized thiazoles arise from prolonged heating. Optimize reaction time (≤5 hours) and use scavengers (e.g., molecular sieves for water-sensitive steps). Purification via column chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water) isolates the target compound (). Yield improvements (≥75%) require strict temperature control (±2°C) .
Q. How does the compound interact with biological targets, and what computational tools validate these interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase-2. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀). The carboxylic acid group often coordinates with active-site metal ions, while the ethoxyethyl moiety enhances hydrophobic interactions ( ) .
Q. What analytical techniques resolve contradictions in spectral data for structurally similar derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., thiazole C-2 vs. C-4 substitution) are resolved via 2D NMR (HSQC, HMBC). For example, HMBC correlations between the ethoxyethyl protons and thiazole C-5 confirm regiochemistry. High-resolution MS (Q-TOF) distinguishes isotopic patterns from impurities ( ) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
